molecular formula C15H15N5O B276592 N-[(5-PHENYLFURAN-2-YL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE

N-[(5-PHENYLFURAN-2-YL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B276592
M. Wt: 281.31 g/mol
InChI Key: GREMYJUGBYMGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-PHENYLFURAN-2-YL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a tetraazole ring, an allyl group, and a phenyl-furyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-PHENYLFURAN-2-YL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE typically involves the following steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions using allyl halides in the presence of a base.

    Attachment of the Phenyl-Furyl Moiety: The phenyl-furyl moiety can be attached through a series of coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the tetraazole ring or the phenyl-furyl moiety, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, aryl halides, and nucleophiles are used under conditions such as heating or the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

Biology:

    Biochemical Probes: The compound can be used as a probe to study biochemical pathways and interactions, particularly those involving the tetraazole ring or the phenyl-furyl moiety.

Medicine:

    Drug Development: Due to its unique structure, the compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals, contributing to the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-[(5-PHENYLFURAN-2-YL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetraazole ring and the phenyl-furyl moiety can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Uniqueness: N-[(5-PHENYLFURAN-2-YL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE stands out due to its combination of a tetraazole ring, an allyl group, and a phenyl-furyl moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

N-[(5-phenylfuran-2-yl)methyl]-1-prop-2-enyltetrazol-5-amine

InChI

InChI=1S/C15H15N5O/c1-2-10-20-15(17-18-19-20)16-11-13-8-9-14(21-13)12-6-4-3-5-7-12/h2-9H,1,10-11H2,(H,16,17,19)

InChI Key

GREMYJUGBYMGIQ-UHFFFAOYSA-N

SMILES

C=CCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3

Canonical SMILES

C=CCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3

Origin of Product

United States

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